chemical properties of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
chemical properties of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Executive Summary & Pharmacophore Profile
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a planar, tetracyclic heteroaromatic system belonging to the indolo[2,3-b]quinoxaline class. This scaffold is a recognized pharmacophore in oncology and virology, primarily functioning as a DNA intercalator.[1]
While the parent 6H-indolo[2,3-b]quinoxaline system is a known DNA stabilizer, the specific functionalization at the C-9 position (bromine) and N-6 position (propyl) serves two critical medicinal chemistry objectives:
-
9-Bromo Substitution: Enhances electronic affinity and provides a halogen-bonding handle within the binding pocket. It also serves as a gateway for palladium-catalyzed cross-coupling (Suzuki/Buchwald) in lead optimization.
-
6-Propyl Chain: Modulates lipophilicity (
), facilitating passive diffusion across the cell membrane. Unlike cationic side chains (e.g., dimethylaminoethyl) that target the phosphate backbone, the neutral propyl chain probes the hydrophobic tolerance of the DNA minor groove.
Chemical Synthesis & Production[2][3]
The synthesis of this compound follows a convergent route, minimizing purification steps while maximizing yield. The protocol below synthesizes the core scaffold followed by N-alkylation.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Convergent synthesis pathway. The electron-withdrawing bromine on the isatin ensures the C-9 regiochemistry in the final fused system.
Detailed Experimental Protocol
Step 1: Condensation (Formation of the Tetracyclic Core)
Objective: Synthesize 9-bromo-6H-indolo[2,3-b]quinoxaline.
-
Reagents: 5-Bromoisatin (1.0 eq), o-Phenylenediamine (1.1 eq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 5-bromoisatin (10 mmol) in 20 mL of glacial acetic acid.
-
Add o-phenylenediamine (11 mmol).
-
Reflux the mixture at 110°C for 3–5 hours. Checkpoint: The solution will turn from orange to a deep yellow/brown precipitate.
-
Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Filter the yellow precipitate, wash with water, and recrystallize from ethanol/DMF.
-
-
Yield Expectation: 85–92%.
Step 2: N-Alkylation (Introduction of Propyl Chain)
Objective: Functionalize N-6 to modulate solubility.
-
Reagents: 9-bromo-6H-indolo[2,3-b]quinoxaline (Intermediate), Sodium Hydride (NaH, 60% in oil), 1-Bromopropane, Anhydrous DMF.
-
Procedure:
-
Dissolve the intermediate (5 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.
-
Cool to 0°C. Carefully add NaH (7.5 mmol, 1.5 eq). Safety: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure deprotonation of the indole nitrogen.
-
Add 1-bromopropane (6 mmol, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with ice water. Extract with Ethyl Acetate (3x).
-
Dry over
and concentrate. -
Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).
-
Physicochemical Properties[4][5][6][7][8][9]
Understanding the physical behavior of this compound is vital for formulation and assay design.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core identification.[2] | |
| Molecular Weight | 340.22 g/mol | Small molecule drug range (<500 Da). |
| Appearance | Yellow to Orange Crystalline Solid | Typical of extended conjugated systems. |
| Solubility | Low in water; High in DMSO, DMF, CHCl3 | Propyl chain increases lipophilicity compared to parent. |
| UV-Vis Absorption | Characteristic indoloquinoxaline bands (transitions). | |
| Fluorescence | Strong emission ( | Useful for cellular localization studies. |
| LogP (Predicted) | ~4.5 - 5.0 | High membrane permeability; potential blood-brain barrier penetration. |
Biological Mechanism of Action (MOA)
The primary pharmacological target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is nuclear DNA. The planar tetracyclic core acts as an intercalating agent.
Mechanistic Pathway
Figure 2: Mechanism of Action. The compound crosses the membrane via passive diffusion, intercalates into DNA, and disrupts replication machinery.
Structure-Activity Relationship (SAR) Insights
-
Intercalation: The planar system stacks between base pairs (preferentially AT-rich regions).
-
The Propyl Role: Unlike amino-alkyl chains (e.g., in the antiviral drug B-220) which interact electrostatically with the phosphate backbone, the propyl group relies on hydrophobic interactions. This often results in lower DNA binding constants (
) compared to cationic derivatives but higher intracellular accumulation due to improved permeability. -
The Bromo Role: The bromine atom at position 9 increases the polarizability of the aromatic system, potentially strengthening van der Waals forces within the intercalation site.
References
-
Harmenberg, J., et al. (1988). Antiviral activity of a derivative of 6H-indolo[2,3-b]quinoxaline against human cytomegalovirus and varicella-zoster virus. Antiviral Research.[1][3]
-
Deleuze-Masquefa, C., et al. (2004). Synthesis and antiproliferative activity of new 6H-indolo[2,3-b]quinoxaline derivatives.[2][4] Bioorganic & Medicinal Chemistry.[5][6][2][3][7][8][9][10]
-
Perin, G., et al. (2006). Synthesis of 6H-indolo[2,3-b]quinoxalines.[11][2][3][4][7][12] Tetrahedron Letters.
-
Karthikeyan, C., et al. (2013).[1] 6H-Indolo[2,3-b]quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.[1][11][13] Mini-Reviews in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmascholars.com [pharmascholars.com]
- 8. DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.umz.ac.ir [journals.umz.ac.ir]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
